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Compound of Interest

Compound Name: 4-(4-lodophenyl)-1-butanol

Cat. No.: B15333273

This guide provides a comprehensive overview of the spectroscopic data for 4-(4-
lodophenyl)-1-butanol, a key intermediate in various chemical syntheses. The information
presented is intended for researchers, scientists, and professionals in the field of drug
development and materials science, offering a detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Properties
o |[UPAC Name: 4-(4-lodophenyl)butan-1-ol

« Molecular Formula: C1oH1310[1]

« Molecular Weight: 276.11 g/mol [1]

e CAS Number: 688798-44-9[1]

Spectroscopic Data

The following sections detail the expected spectroscopic data for 4-(4-lodophenyl)-1-butanol,
based on its chemical structure and analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen
framework of an organic molecule.
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H NMR (Proton NMR) Data

The H NMR spectrum provides information about the different types of protons in the molecule

and their neighboring protons.

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~7.65 Doublet 2H Ar-H (ortho to I)
~6.95 Doublet 2H Ar-H (meta to I)
~3.60 Triplet 2H -CH2-OH
~2.60 Triplet 2H Ar-CHz-
~1.65 Quintet 2H -CH2-CH2-OH
~1.50 Sextet 2H Ar-CH2-CH2-
~1.30 Singlet (broad) 1H -OH

13C NMR (Carbon-13 NMR) Data

The 13C NMR spectrum indicates the number of different carbon environments in the molecule.

Chemical Shift (6) ppm

Assignment

~141.5 Ar-C (quaternary, attached to butanol chain)
~137.5 Ar-CH (metato )

~130.5 Ar-CH (ortho to 1)

~91.5 Ar-C (quaternary, attached to I)

~62.5 -CH2-OH

~35.0 Ar-CHa-

~325 -CH2-CH2-OH

~28.0 Ar-CH2-CH2-
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Wavenumber (cm—?)

Intensity

Assignment

3400 - 3200 Strong, Broad O-H stretch (alcohol)[2][3][4]
3100 - 3000 Medium Aromatic C-H stretch
2950 - 2850 Strong Aliphatic C-H stretch[2][3]
~ 1590, 1485 Medium Aromatic C=C bending

C-O stretch (primary alcohol)
1075 - 1000 Strong

[21[3][4]

para-disubstituted benzene C-
~ 810 Strong

H bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

m/z Relative Intensity Assignment
276 Moderate [M]* (Molecular lon)
258 Low [M - H201*
) [M - C4HsO]* (Loss of butanol
204 High ]
chain)
149 Moderate [M-1]*
91 Moderate [C7H7]* (Tropylium ion)
) [CaH70]* (Fragment from
71 High ]
butanol chain)
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Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation: Dissolve 5-25 mg of 4-(4-lodophenyl)-1-butanol in approximately 0.7
mL of a deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry NMR tube.[5][6] For 13C
NMR, a more concentrated sample (50-100 mg) may be required.[5]

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the
appropriate frequency for *H or 13C nuclei.

Data Acquisition: The sample is subjected to a strong magnetic field and pulses of
radiofrequency radiation.[7] For *H NMR, a quick scan of a few minutes is typically sufficient.
[5] For 3C NMR, data acquisition may take 20-60 minutes or longer, depending on the
sample concentration.[5]

Data Processing: The resulting free induction decay (FID) signal is Fourier transformed to
produce the NMR spectrum. The spectrum is then phased, baseline corrected, and
referenced to an internal standard (e.g., tetramethylsilane, TMS).[5]

IR Spectroscopy

Sample Preparation (Neat Liquid): If 4-(4-lodophenyl)-1-butanol is a liquid at room
temperature, place a drop of the neat sample between two salt plates (e.g., NaCl or KBr) to
form a thin film.[8]

Sample Preparation (Solid): If the sample is a solid, it can be prepared as a KBr pellet by
grinding a small amount of the sample with dry KBr powder and pressing it into a transparent
disk.[9] Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of Nujol
(mineral oil) and placing the paste between salt plates.[9][10]

Data Acquisition: Place the sample holder in the IR spectrometer.[8] An infrared beam is
passed through the sample, and the instrument records the frequencies at which the sample
absorbs radiation.[9]
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o Data Processing: The resulting data is plotted as transmittance or absorbance versus
wavenumber (cm~1) to generate the IR spectrum.[11]

Mass Spectrometry

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
where it is vaporized.[12]

« lonization: The vaporized molecules are ionized, typically by electron impact (EI) or
electrospray ionization (ESI).[12][13] In EI, high-energy electrons bombard the molecules,
causing them to lose an electron and form a positively charged molecular ion.[13]

o Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., magnetic sector, quadrupole).[12][13]

o Detection: A detector counts the number of ions at each m/z value.[13]

o Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z.[13]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for elucidating the structure of an
unknown organic compound using the spectroscopic techniques discussed.

Spectroscopic Techniques Derived Information

Carbon-Hydrogen
Framework

NMR Spectroscopy

Final Elucidation

Molecular Weight &
Mass Spectrometry P Formula Proposed Structure
IR Spectroscopy > Functional Groups

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://chem.libretexts.org/Courses/University_of_California_Davis/Chem_4C_Lab%3A_General_Chemistry_for_Majors/Chem_4C%3A_Laboratory_Manual/10%3A_FT-IR_Spectroscopy_(Experiment)
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.02%3A_Mass_Spectrometry_of_Small_Molecules_-_Magnetic-Sector_Instruments
https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.02%3A_Mass_Spectrometry_of_Small_Molecules_-_Magnetic-Sector_Instruments
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/MassSpec1.htm
https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.02%3A_Mass_Spectrometry_of_Small_Molecules_-_Magnetic-Sector_Instruments
https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.02%3A_Mass_Spectrometry_of_Small_Molecules_-_Magnetic-Sector_Instruments
https://chem.libretexts.org/Workbench/LCDS_Organic_Chemistry_OER_Textbook_-_Todd_Trout/12%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/12.02%3A_Mass_Spectrometry_of_Small_Molecules_-_Magnetic-Sector_Instruments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15333273?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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